5-Fluorouracil (5-FU) is a widely recognized anticancer drug that has been extensively used in the treatment of various solid tumors, including those of the gastrointestinal tract, head and neck, breast, and others. Its efficacy stems from its ability to interfere with essential biochemical processes within cancer cells. Despite its therapeutic benefits, 5-FU is associated with a range of adverse effects, which has led to the development of derivatives and prodrugs to improve its safety profile and efficacy76.
5-FU and its derivatives have been shown to have significant growth-inhibitory activities against various cancer cell lines. For instance, 5-FU has been demonstrated to extend the life-span of tumor-bearing mice significantly. Its metabolites have been found to incorporate into RNA and inhibit DNA synthesis, which contributes to its antineoplastic effects3.
Derivatives of 5-fluoropyrimidine, such as 2,4-disubstituted-5-fluoropyrimidines, have been synthesized with the aim of discovering new kinase inhibitors. These compounds have shown potential as anticancer agents due to their ability to interfere with kinase activity, which is often dysregulated in cancer cells4.
5-Substituted 2-amino-4,6-dihydroxypyrimidines and their dichloropyrimidine analogs have been investigated for their inhibitory effects on immune-activated nitric oxide production. These compounds, particularly 5-fluoro-2-amino-4,6-dichloropyrimidine, have shown higher activity than reference compounds in inhibiting nitric oxide production, which could have implications for immune response modulation in cancer therapy5.
The development of oral fluoropyrimidine derivatives, such as S-1 and capecitabine, has been a significant advancement in cancer treatment. These compounds are designed to be converted to 5-FU selectively in tumors through a cascade of enzymatic reactions, thereby improving the safety and efficacy of 5-FU therapy. S-1, for example, combines the 5-FU prodrug tegafur with enzyme inhibitors to achieve sustained plasma concentrations of 5-FU, mimicking the pharmacokinetics of continuous infusion69.
5-FU can induce cardiovascular toxicities, affecting endothelial cells and cardiomyocytes. Research has shown that 5-FU exposure leads to autophagy in cardiomyocytes and reactive oxygen species (ROS) elevation in endothelial cells. Understanding these effects is crucial for developing strategies to mitigate 5-FU-induced cardiovascular toxicity7.
One of the major side effects of 5-FU therapy is mucositis. Human uridine phosphorylase-1 (hUP1) inhibitors have been suggested as a means to ameliorate 5-FU-induced intestinal mucositis. These inhibitors can promote intestinal mucosa protection by increasing uridine levels in plasma, offering a novel approach to prevent and treat mucositis during chemotherapy8.
The synthesis of 5-Fluoro-4-hydroxypyrimidine typically involves the fluorination of hydroxypyrimidine. One common method includes the reaction of hydroxypyrimidine with fluorinating agents such as hydrogen fluoride or other fluorinating reagents under controlled conditions.
The molecular structure of 5-Fluoro-4-hydroxypyrimidine features:
5-Fluoro-4-hydroxypyrimidine participates in various chemical reactions:
5-Fluoro-4-hydroxypyrimidine serves as an important intermediate in the synthesis of voriconazole, a broad-spectrum antifungal agent.
5-Fluoro-4-hydroxypyrimidine exhibits several notable physical and chemical properties:
5-Fluoro-4-hydroxypyrimidine has diverse applications across various fields:
The compound is also utilized in industries focused on materials science, particularly for developing materials with enhanced stability and bioavailability due to its unique chemical properties .
5-Fluoro-4-hydroxypyrimidine (CAS: 671-35-2) is a fluorinated heterocyclic compound with the molecular formula C₄H₃FN₂O and a molecular weight of 114.08 g/mol. Its systematic IUPAC name is 5-fluoro-3H-pyrimidin-4-one, reflecting the keto–enol tautomerism where the 4-hydroxyl group exists in equilibrium with a carbonyl at the C4 position (keto form: 5-fluoropyrimidin-4(3H)-one). This tautomerism significantly influences its reactivity and hydrogen-bonding capabilities. The fluorine atom at the C5 position creates a strong electron-withdrawing effect, enhancing the compound’s acidity (predicted pKa: 7.13) and electrophilic character at adjacent carbon centers [1] [4]. The solid-state structure exhibits a high melting point (204–205°C), consistent with strong intermolecular hydrogen bonding, and requires storage under inert conditions at room temperature to maintain stability [1] [4].
Property | Value |
---|---|
CAS Registry Number | 671-35-2 |
Molecular Formula | C₄H₃FN₂O |
Molecular Weight | 114.08 g/mol |
IUPAC Name | 5-fluoro-3H-pyrimidin-4-one |
Melting Point | 204–205°C |
pKa | 7.13 (predicted) |
Tautomeric Forms | Keto (4-oxo) ↔ Enol (4-hydroxy) |
Spectral Identifiers | SMILES: C1=C(C(=O)NC=N1)F; InChIKey: NBAHQCCWEKHGTD-UHFFFAOYSA-N [8] |
The synthesis of 5-fluoro-4-hydroxypyrimidine emerged from mid-20th-century efforts to fluorinate pyrimidine cores for biomedical applications. Early routes relied on condensation reactions between fluorinated β-dicarbonyl precursors and nitrogen sources like formamide or urea. A representative approach involved bromination of ethyl 2-fluoroacetoacetate, followed by cyclization with formamide under acidic conditions, yielding the pyrimidine ring with moderate efficiency [7]. Challenges in regioselective fluorination and low yields (50–60%) drove innovations such as:
Modern advances focus on solvent optimization (e.g., aprotic solvents like tetrahydrofuran) and catalytic methods to achieve yields >85% while minimizing byproducts. These developments positioned the compound as a versatile synthon for complex heterocycles, enabling access to fused pyrimidines and functionalized derivatives for drug discovery [3] [7].
Era | Method | Key Reagents/Conditions | Yield |
---|---|---|---|
1950–1980s | Acidic cyclization | Formamide, H₂SO₄, 120°C | 50–60% |
1990–2010s | Alkali-mediated cyclization | NaOCH₃, MeOH, reflux | 70–75% |
2010s–Present | Enamine condensation | Ethyl 2-fluoro-3-oxopentanoate, formamidine acetate, THF | >85% |
5-Fluoro-4-hydroxypyrimidine serves as a critical precursor for bioactive molecules due to its dual functionalization (C5-fluorine, C4-hydroxy/carbonyl). Its primary applications include:
The scaffold’s versatility stems from its ability to undergo nucleophilic substitution at C4/C2 or metal-catalyzed cross-coupling at C5, enabling rapid diversification. Its physicochemical profile (moderate logP, hydrogen-bonding capacity) also improves drug-likeness in lead compounds [4] .
Table 3: Pharmaceutical Applications of 5-Fluoro-4-hydroxypyrimidine-Derived Intermediates
Drug Class | Target Compound | Role of Intermediate | Biological Activity |
---|---|---|---|
Antifungals | Voriconazole | Core pyrimidine ring construction | Broad-spectrum antifungal activity |
Antivirals | HIV integrase inhibitors | Chelating pharmacophore | IC₅₀ <1 μM for strand transfer |
Antituberculars | InhA inhibitors | Hybrid scaffold for enzyme inhibition | MIC: 0.5 μg/mL against M. tuberculosis |
Case Study: Voriconazole Synthesis
This compound exemplifies the strategic value of fluorinated pyrimidines in drug design, balancing synthetic accessibility with tailored bioactivity. Its integration into diverse therapeutic classes underscores its role as an indispensable building block in modern medicinal chemistry [4] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7